Cas no 2108382-04-1 (5-Ethyl-1,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-piperidine dihydrochloride)

5-Ethyl-1,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-piperidine dihydrochloride structure
2108382-04-1 structure
Product name:5-Ethyl-1,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-piperidine dihydrochloride
CAS No:2108382-04-1
MF:C12H22Cl2N4
MW:293.235880374908
MDL:MFCD29762529
CID:4784344

5-Ethyl-1,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-piperidine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
    • 5-Ethyl-1,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-piperidine dihydrochloride
    • MDL: MFCD29762529
    • Inchi: 1S/C12H20N4.2ClH/c1-2-16-8-3-10-11(15-9-14-10)12(16)4-6-13-7-5-12;;/h9,13H,2-8H2,1H3,(H,14,15);2*1H
    • InChI Key: QJIKZIZTDVYELO-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1(CC)CCC2=C(C31CCNCC3)N=CN2

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Topological Polar Surface Area: 44

5-Ethyl-1,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-piperidine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
160655-1g
5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
2108382-04-1
1g
$600.00 2023-09-07
Matrix Scientific
160655-5g
5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
2108382-04-1
5g
$2200.00 2023-09-07
Matrix Scientific
160655-0.500g
5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
2108382-04-1
0.500g
$480.00 2023-09-07
TRC
E139580-500mg
5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
2108382-04-1
500mg
$ 1135.00 2022-06-05
TRC
E139580-250mg
5-Ethyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
2108382-04-1
250mg
$ 680.00 2022-06-05

5-Ethyl-1,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-piperidine dihydrochloride Related Literature

Additional information on 5-Ethyl-1,5,6,7-tetrahydrospiroimidazo4,5-cpyridine-4,4'-piperidine dihydrochloride

Introduction to 5-Ethyl-1,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-piperidine dihydrochloride (CAS No. 2108382-04-1)

5-Ethyl-1,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-piperidine dihydrochloride, identified by its CAS number 2108382-04-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic heterocyclic derivative has garnered attention due to its unique structural framework and potential biological activities. The compound belongs to the spiroimidine class, characterized by a spiro carbon linking two heterocyclic rings, which often contributes to enhanced binding affinity and metabolic stability in drug candidates.

The molecular structure of 5-Ethyl-1,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-piperidine dihydrochloride consists of a tetrahydropyrido[4,3-d]pyrimidinone core fused with an imidazopyridine moiety. The presence of the ethyl group at the 5-position and the piperidine ring at the 4-position introduces additional functional handles that can be exploited for modulating biological activity. This structural motif is reminiscent of several known pharmacophores that have demonstrated efficacy in treating various therapeutic conditions.

In recent years, there has been a growing interest in spirocyclic compounds due to their ability to mimic natural product scaffolds and exhibit favorable pharmacokinetic properties. The spiroimidine core in 5-Ethyl-1,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-piperidine dihydrochloride is particularly noteworthy for its potential to interact with biological targets in multiple ways. The rigid spiro structure can enhance binding specificity by restricting conformational flexibility, while the nitrogen-rich heterocycles provide multiple sites for hydrogen bonding and electrostatic interactions.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The tetrahydropyrido[4,3-d]pyrimidinone portion has been implicated in several bioactive molecules targeting enzymes and receptors involved in cancer metabolism and signal transduction. For instance, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes that are aberrantly expressed in tumor cells. The piperidine ring further enhances the compound's pharmacological profile by contributing to solubility and oral bioavailability.

Recent advancements in computational chemistry have enabled the rapid screening of large libraries of spirocyclic compounds for their biological activity. Virtual screening techniques have been employed to identify novel analogs of 5-Ethyl-1,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-piperidine dihydrochloride that may exhibit improved potency or selectivity. These methods leverage machine learning models trained on experimental data to predict binding affinities and other pharmacokinetic parameters.

In vitro studies have begun to elucidate the mechanism of action for this compound. Initial reports suggest that it may interact with proteins involved in metabolic pathways relevant to inflammation and cancer progression. For example, it has been observed to modulate the activity of enzymes such as lactate dehydrogenase (LDH) and hexokinase II (HKII), which are critical for glycolysis—the metabolic pathway that cancer cells rely on for energy production. By targeting these enzymes, 5-Ethyl-1,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-piperidine dihydrochloride could potentially disrupt tumor growth and metastasis.

The dihydrochloride salt form of this compound enhances its solubility in aqueous media while maintaining its stability under physiological conditions. This makes it an attractive candidate for formulation into oral or injectable therapies. Solubility is a critical factor in drug development as it affects bioavailability and patient compliance. The salt form also improves handling properties during synthesis and purification processes.

Preclinical studies are underway to evaluate the safety and efficacy of 5-Ethyl-1,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-piperidine dihydrochloride in animal models. These studies aim to establish dosing regimens that maximize therapeutic benefit while minimizing adverse effects. Pharmacokinetic assessments will provide insights into how the compound is metabolized and excreted by the body. Understanding these processes is essential for optimizing dosing schedules and predicting potential drug-drug interactions.

The development of novel antitumor agents remains a high priority in oncology research due to the increasing incidence of cancer worldwide and the limitations of existing treatments. Compounds like 5-Ethyl-1,5,6,7-tetrahydrospiroimidazo[4,5-c]pyridine-4,4'-piperidine dihydrochloride represent promising leads that could fill unmet medical needs if they demonstrate robust efficacy in clinical trials. The unique structural features of this molecule make it a valuable tool for medicinal chemists seeking to design next-generation therapeutics.

The synthesis of 5-Ethyl-1,tetracyanoethylene,tetracyanoacetaldehyde,and tetracyanoacetone involves multi-step organic transformations that require careful optimization to ensure high yield and purity。 Key steps include cyclization reactions that form the spiroimidine core, followed by functional group modifications such as alkylation and salt formation。 Advances in synthetic methodology have enabled more efficient routes, reducing both cost and environmental impact。

The analytical characterization of this compound has been performed using state-of-the-art techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC),and X-ray crystallography。 These methods provide comprehensive information about molecular structure, purity,and impurity profiles。 High-resolution NMR spectra confirm the connectivity between atoms, while MS determines molecular weight with high precision。

Conclusion

CAS No 2108382 04 1 represents an exciting development in pharmaceutical chemistry with potential applications across multiple therapeutic areas。 Its unique structural features make it a versatile scaffold for drug discovery, while preliminary studies suggest promising biological activities。 As research progresses, further insights into its mechanism of action will be obtained through both computational modeling and experimental validation。 The continued exploration of this compound holds great promise for advancing our understanding of disease pathophysiology and developing innovative treatments。

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